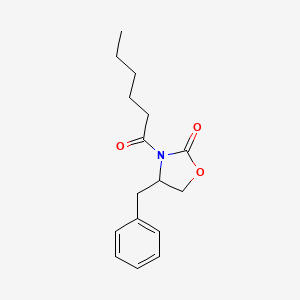
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl group and the hexanoyl side chain contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(S)−4−Benzyl−2−oxazolidinone+Hexanoylchloride→(S)−4−Benzyl−3−hexanoyloxazolidin−2−one+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hexanoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers.
Vergleich Mit ähnlichen Verbindungen
- (S)-4-Benzyl-2-oxazolidinone
- (S)-4-Isopropyl-3-hexanoyloxazolidin-2-one
- (S)-4-Benzyl-3-butanoyloxazolidin-2-one
Comparison: Compared to its analogs, (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE offers unique advantages in terms of reactivity and selectivity. The presence of the benzyl group enhances its stability and makes it a more effective chiral auxiliary. Additionally, the hexanoyl side chain provides steric hindrance, which can improve the selectivity of the reactions it undergoes.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3 |
InChI-Schlüssel |
MRMYNRJBNYQKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)
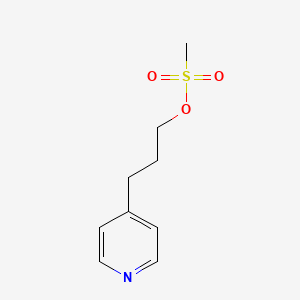
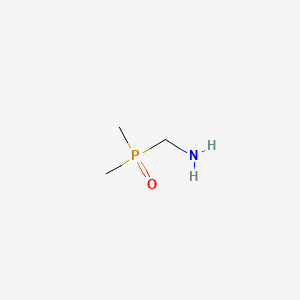


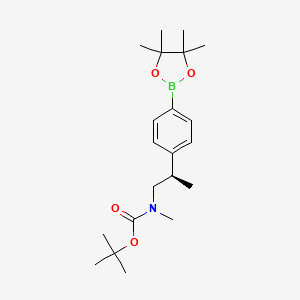
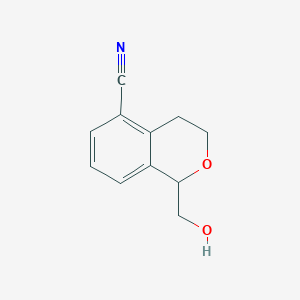


![5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8693461.png)
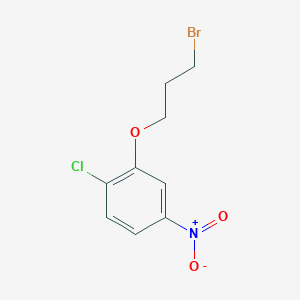
![1-(2-Bromoethyl)[1,3]oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8693481.png)
![2-[(3-Nitrophenyl)methylsulfanyl]aniline](/img/structure/B8693485.png)
